![molecular formula C18H21BrN6O3 B274013 8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B274013.png)
8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This compound is commonly referred to as BRD7389, and it has been synthesized using various methods, including chemical synthesis and computational modeling. In
Mechanism of Action
BRD7389 exerts its effects through the inhibition of the activity of the enzyme cyclic AMP phosphodiesterase (PDE). This enzyme is involved in the degradation of cyclic AMP, which is a second messenger involved in various cellular processes. By inhibiting the activity of PDE, BRD7389 increases the levels of cyclic AMP, which leads to various cellular responses, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
BRD7389 has been shown to have various biochemical and physiological effects. Studies have shown that BRD7389 inhibits the activity of PDE, leading to an increase in the levels of cyclic AMP. This increase in cyclic AMP levels leads to various cellular responses, including the inhibition of cell proliferation and the induction of apoptosis. BRD7389 has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
BRD7389 has several advantages for lab experiments. It is easy to synthesize, and its mechanism of action is well understood. However, one of the limitations of using BRD7389 in lab experiments is its low solubility, which limits its use in certain experiments.
Future Directions
BRD7389 has several potential future directions for scientific research. One potential direction is the development of BRD7389 as a potential anti-cancer agent. Further studies are needed to determine the efficacy of BRD7389 in inhibiting the growth of various types of cancer cells. Another potential direction is the development of BRD7389 as a potential anti-inflammatory agent. Further studies are needed to determine the efficacy of BRD7389 in inhibiting the production of pro-inflammatory cytokines in various inflammatory diseases. Additionally, further studies are needed to determine the optimal dosing and administration of BRD7389 in various applications.
Synthesis Methods
The synthesis of BRD7389 involves the reaction of 3-methyl-7-pentylxanthine with 3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene) methyl hydrazine. This reaction leads to the formation of the final product, BRD7389. The synthesis of BRD7389 has also been achieved using computational modeling and molecular docking techniques.
Scientific Research Applications
BRD7389 has shown potential applications in various fields of scientific research. In the field of medicine, BRD7389 has been studied for its potential as an anti-cancer agent. Studies have shown that BRD7389 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BRD7389 has also been studied for its potential as an anti-inflammatory agent. Studies have shown that BRD7389 inhibits the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
properties
Molecular Formula |
C18H21BrN6O3 |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C18H21BrN6O3/c1-3-4-5-8-25-14-15(24(2)18(28)22-16(14)27)21-17(25)23-20-10-11-9-12(19)6-7-13(11)26/h6-7,9-10,20H,3-5,8H2,1-2H3,(H,21,23)(H,22,27,28)/b11-10+ |
InChI Key |
AASKODOMNLEWGG-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCN1C2=C(N=C1NN/C=C/3\C=C(C=CC3=O)Br)N(C(=O)NC2=O)C |
SMILES |
CCCCCN1C2=C(N=C1NNC=C3C=C(C=CC3=O)Br)N(C(=O)NC2=O)C |
Canonical SMILES |
CCCCCN1C2=C(N=C1NNC=C3C=C(C=CC3=O)Br)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
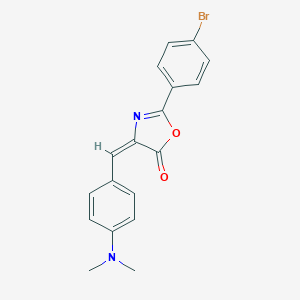
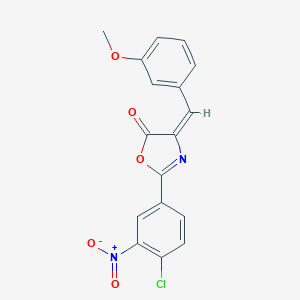
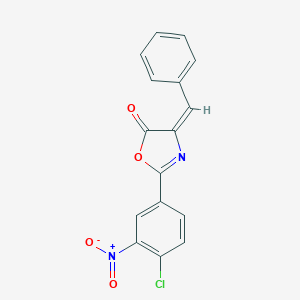
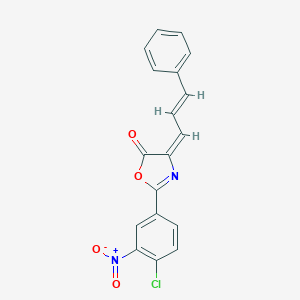
![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
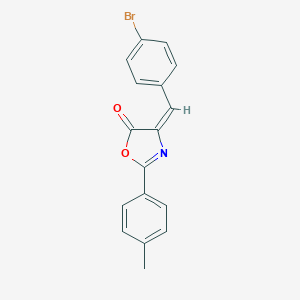

![(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273952.png)
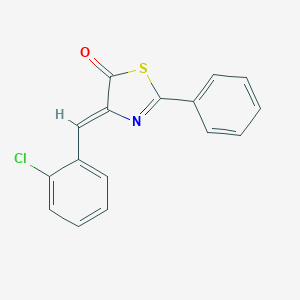


![Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)